A Comprehensive Technical Guide to the Physical Properties of BAPP Monomer
A Comprehensive Technical Guide to the Physical Properties of BAPP Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) monomer. The information is curated for researchers, scientists, and professionals in drug development who utilize BAPP in the synthesis of high-performance polymers and other advanced materials. This document presents quantitative data in structured tables, details experimental methodologies for property determination, and includes visualizations of key processes.
Core Physical and Chemical Properties
The BAPP monomer is a diamine with a diphenoxy-phenyl core structure, making it a valuable building block for polymers such as polyimides and epoxy resins due to its thermal stability and mechanical properties.[1] Its chemical structure features a central isopropylidene group flanked by two phenoxy-phenyl moieties, each terminated with an amine group. This structure allows for crosslinking with dianhydrides or carboxylic acids.[1]
A summary of the key physical and chemical properties of the BAPP monomer is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | N/A |
| Synonyms | BAPP, 4,4'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline, 4,4'-(4,4'-Isopropylidenediphenyl-1,1'-diyldioxy)dianiline | [2] |
| CAS Number | 13080-86-9 | [2] |
| Molecular Formula | C₂₇H₂₆N₂O₂ | [2] |
| Molecular Weight | 410.52 g/mol | [2] |
| Appearance | White to off-white solid, powder, or crystalline powder | [1] |
| Melting Point | 127-131 °C | [1] |
| Purity | >98.0% (HPLC) | N/A |
Experimental Protocols
This section details the methodologies for determining the key physical properties of the BAPP monomer.
Melting Point Determination (Capillary Method)
The melting point of the BAPP monomer can be determined using a standard capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the BAPP monomer sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent. Grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered BAPP sample until a small amount of the powder enters the tube. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be between 2-4 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For a preliminary, rapid determination, heat the sample at a rate of 10-15 °C per minute to get an approximate melting range.
-
For an accurate determination, allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the BAPP sample.
-
Heat the sample at a slow, controlled rate of 1-2 °C per minute when the temperature is about 15 °C below the expected melting point.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range represents the melting point of the sample. For pure compounds, this range is typically narrow.
Solubility Assessment
The solubility of BAPP can be determined qualitatively in various organic solvents.
Materials:
-
BAPP monomer
-
A selection of organic solvents (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), chloroform, ethanol, methanol, water)
-
Test tubes or small vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Sample Preparation: Weigh a specific amount of BAPP monomer (e.g., 10 mg) and place it into a clean, dry test tube or vial.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously shake or vortex the mixture for 1-2 minutes at room temperature. A magnetic stirrer can also be used for a set period.
-
Observation: Visually inspect the solution to determine if the BAPP monomer has completely dissolved. The solution should be clear with no visible solid particles.
-
Heating (Optional): If the monomer does not dissolve at room temperature, the mixture can be gently warmed (e.g., in a 37°C water bath) to assess for increased solubility with temperature.
-
Classification: Classify the solubility as:
-
Soluble: The entire solid dissolves completely.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat: Repeat the procedure for each of the selected solvents.
Expected Solubility:
Spectral Analysis
FTIR spectroscopy is used to identify the functional groups present in the BAPP monomer. The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid samples.
Apparatus:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the powdered BAPP monomer directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum of the sample. Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands for the functional groups in BAPP.
Expected Characteristic Peaks for Aromatic Amines:
-
N-H Stretch (primary amine): Two bands in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹.[3]
-
N-H Bend (primary amine): A band in the region of 1650-1580 cm⁻¹.[3]
-
C-N Stretch (aromatic amine): A band in the region of 1335-1250 cm⁻¹.[3]
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C Bending: Bands in the region of 1600-1450 cm⁻¹.
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the BAPP monomer.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Sample Preparation: Dissolve approximately 5-25 mg of the BAPP monomer in 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved.
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
-
Data Analysis: Process and analyze the spectra to assign the observed chemical shifts to the different protons and carbons in the BAPP molecule.
Expected Chemical Shifts for Aromatic Amines:
-
¹H NMR:
-
¹³C NMR:
-
Carbons attached to the nitrogen atom: Signals typically in the range of 10-65 ppm, shifted downfield due to the electronegativity of nitrogen.[5]
-
Aromatic carbons: Signals in the aromatic region (typically 110-160 ppm).
-
Synthesis and Reaction Pathways
The BAPP monomer is commonly synthesized and then utilized in polymerization reactions. The following sections provide an overview of these processes.
Synthesis of BAPP Monomer
A common synthetic route to BAPP involves a two-step process starting from Bisphenol A and p-chloronitrobenzene.[1] The first step is a nucleophilic substitution reaction to form the dinitro intermediate, 2,2-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP). The second step is the reduction of the nitro groups to amino groups to yield the final BAPP monomer.
A detailed experimental protocol for the reduction of BNPP to BAPP is as follows:
Materials:
-
2,2-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP)
-
Ethanol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrazine hydrate
Procedure:
-
Reaction Setup: Dissolve BNPP in ethanol in a reaction vessel.
-
Catalyst Addition: Add the Pd/C catalyst and hydrazine hydrate to the solution.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 68-70 °C) for several hours (e.g., 8-10 hours).[6]
-
Work-up:
-
After the reaction is complete, filter the hot solution to remove the catalyst.
-
Dilute the filtrate with ethanol.
-
Cool the solution to induce crystallization of the BAPP product.
-
Collect the product by filtration and dry it under vacuum.
-
The following diagram illustrates the synthesis workflow of the BAPP monomer.
Polyimide Synthesis from BAPP Monomer
BAPP is a key monomer in the synthesis of high-performance polyimides. The most common method is a two-step polycondensation reaction with a dianhydride.
General Procedure:
-
Poly(amic acid) Formation: An equimolar amount of BAPP is reacted with a dianhydride (e.g., pyromellitic dianhydride - PMDA) in a polar aprotic solvent (e.g., NMP or DMAc) at room temperature under an inert atmosphere (e.g., nitrogen). This step forms a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) solution is then converted to the final polyimide through thermal or chemical cyclodehydration.
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in stages to high temperatures (e.g., up to 300°C) to drive off the solvent and induce ring closure.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution to promote cyclization at lower temperatures.
-
The following diagram illustrates the logical relationship in the two-step polyimide synthesis.
This technical guide provides a foundational understanding of the physical properties of the BAPP monomer and the experimental procedures used for their determination. For more specific applications and advanced characterization, further investigation and consultation of specialized literature are recommended.
References
- 1. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane - Google Patents [patents.google.com]
